molecular formula C7H15NO4S B8340685 N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide

N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide

Cat. No. B8340685
M. Wt: 209.27 g/mol
InChI Key: OMPPISWCDLLXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05919431

Procedure details

45.56 g (500 mmol) of 2,3-dihydroxypropylamine is introduced in 1000 ml of dimethylformamide. After 50.6 g (500 mmol) of triethylamine is added, 57.28 g (500 mmol) of methanesulfonic acid chloride, dissolved in 500 ml of dichloromethane, is instilled under nitrogen atmosphere at 0° C. Then, it is stirred for 1 hour at 0° C. and for 16 hours at room temperature. After the reaction (TLC control) is completed, it is filtered, and the filtrate is concentrated by evaporation in a vacuum. The residue is mixed with 500 ml of tetrahydrofuran, cooled to 0° C. and again filtered. The filtrate is mixed with 500 ml of tetrahydrofuran, 260 ml of 2,2-dimethoxypropane and 5.2 g of ammonium chloride. The resulting reaction mixture is refluxed for 4 hours, then the solvent is evaporated in a vacuum and the residue is taken up in dichloromethane. It is washed three times with one-percent aqueous citric acid, three times with saturated, aqueous sodium bicarbonate solution and finally three times with water. After the organic phase is dried on sodium sulfate, the solvent is drawn off in a vacuum and the residue is distilled on a bulb tube.
Quantity
45.56 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step Two
Quantity
57.28 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:5][OH:6])[CH2:3][NH2:4].C(N([CH2:12][CH3:13])CC)C.[CH3:14][S:15](Cl)(=[O:17])=[O:16].[CH3:19]N(C)C=O>ClCCl>[CH3:19][C:12]1([CH3:13])[O:6][CH2:5][CH:2]([CH2:3][NH:4][S:15]([CH3:14])(=[O:17])=[O:16])[O:1]1

Inputs

Step One
Name
Quantity
45.56 g
Type
reactant
Smiles
OC(CN)CO
Name
Quantity
1000 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
50.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
57.28 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Then, it is stirred for 1 hour at 0° C. and for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is instilled under nitrogen atmosphere at 0° C
CUSTOM
Type
CUSTOM
Details
After the reaction (TLC control)
FILTRATION
Type
FILTRATION
Details
it is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation in a vacuum
ADDITION
Type
ADDITION
Details
The residue is mixed with 500 ml of tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
again filtered
ADDITION
Type
ADDITION
Details
The filtrate is mixed with 500 ml of tetrahydrofuran, 260 ml of 2,2-dimethoxypropane and 5.2 g of ammonium chloride
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in a vacuum
WASH
Type
WASH
Details
It is washed three times with one-percent aqueous citric acid, three times with saturated, aqueous sodium bicarbonate solution and finally three times with water
CUSTOM
Type
CUSTOM
Details
After the organic phase is dried on sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled on a bulb tube

Outcomes

Product
Details
Reaction Time
16 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.